molecular formula C9H17NO B574436 6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine CAS No. 185120-83-6

6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine

Cat. No.: B574436
CAS No.: 185120-83-6
M. Wt: 155.241
InChI Key: DQIPQACJLMQSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine is an organic compound with the molecular formula C9H17NO It is a derivative of tetrahydropyridine, characterized by the presence of a methoxy group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,4-trimethyl-1-pentene with methanol in the presence of an acid catalyst to form the desired tetrahydropyridine derivative. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce more saturated hydrocarbons.

Scientific Research Applications

6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Acetyl-2,3,4,5-tetrahydropyridine: An aroma compound used in the food industry.

    2,4,4-Trimethyl-2-pentanol: A related alcohol with different functional groups.

    2-Methoxy-2,4,4-trimethylpentane: A structural isomer with different properties.

Uniqueness

6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

185120-83-6

Molecular Formula

C9H17NO

Molecular Weight

155.241

IUPAC Name

6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine

InChI

InChI=1S/C9H17NO/c1-7-5-9(2,3)6-8(10-7)11-4/h7H,5-6H2,1-4H3

InChI Key

DQIPQACJLMQSGW-UHFFFAOYSA-N

SMILES

CC1CC(CC(=N1)OC)(C)C

Synonyms

Pyridine, 2,3,4,5-tetrahydro-6-methoxy-2,4,4-trimethyl- (9CI)

Origin of Product

United States

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